N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide
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Overview
Description
N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide is an organic compound with the molecular formula C15H15N3O2 This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenyl ring, which is further connected to a 2-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide typically involves the reaction of 3-(hydrazinocarbonyl)aniline with 2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydrazinocarbonyl group can be oxidized to form corresponding azocarbonyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Azocarbonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinocarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Hydrazinocarbonyl)phenyl]benzamide: Similar structure but lacks the 2-methyl group.
N-[3-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide: Similar structure with the methyl group at a different position.
N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzenesulfonamide: Contains a sulfonamide group instead of the benzamide moiety.
Uniqueness
N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide is unique due to the specific positioning of the hydrazinocarbonyl and 2-methyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-5-2-3-8-13(10)15(20)17-12-7-4-6-11(9-12)14(19)18-16/h2-9H,16H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXIWRWXJJAECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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